![molecular formula C21H22N4O2S B2709658 4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-74-8](/img/structure/B2709658.png)

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

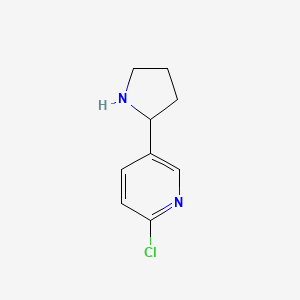

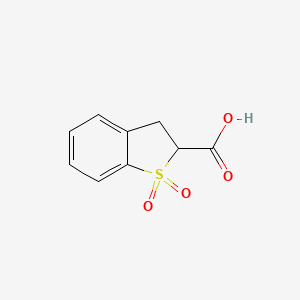

Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic system containing two nitrogen atoms, and various functional groups attached to it. These include a piperazino group, a methylsulfanyl group, and a 1,3-benzodioxol-5-ylmethyl group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.49. Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results .Scientific Research Applications

Synthesis and Characterization

The study of transformations in the quinazoline series has led to the synthesis of various nucleophiles, including piperazine derivatives, which have shown promising applications in the development of new compounds with potential biological activities. For instance, the synthesis of 2-(piperazin-1-ylmethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-ones has been documented, highlighting the versatile nature of quinazoline derivatives in chemical synthesis (Markosyan et al., 2018).

Pharmacological Potential

Novel quinoline derivatives containing piperazine groups have been synthesized and characterized, exhibiting significant in vitro antimicrobial activity. This underscores the potential of quinazoline derivatives as foundational structures for developing new antimicrobial agents. The structural and functional diversity of these compounds has been explored through various analytical methods, including single-crystal XRD and DFT studies, to better understand their antimicrobial properties (Marganakop et al., 2022).

Antitumor Activity

Quinazoline derivatives have also been identified as potent antitumor agents. The synthesis of 2-(benzimidazol-2-yl)quinoxalines with N-methylpiperazine substituents showed promising activity against a wide range of cancer lines. This finding suggests the potential of quinazoline derivatives in cancer therapy, with minimal cytotoxicity against normal cells and selective effects against cancerous cells, such as human lung adenocarcinoma (Mamedov et al., 2022).

Synthetic Advances

Recent synthetic advances in the field of benzodiazines, including quinazolines, have been reviewed, highlighting their importance in medicinal and agrochemical applications. These compounds have been recognized for their broad biological properties, serving as key structural units in bioactive natural products and synthetic drug candidates. The ongoing research in this area aims to develop new methodologies for their synthesis, potentially leading to the discovery of novel therapeutic agents (Mathew et al., 2017).

Safety And Hazards

properties

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-methylsulfanylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-28-21-22-17-5-3-2-4-16(17)20(23-21)25-10-8-24(9-11-25)13-15-6-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVWXUXHPUNSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2709585.png)

![N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2709586.png)

![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2709593.png)